1-(4'-Methylphenyl)-butane-1,4-diol
Overview
Description
1-(4’-Methylphenyl)-butane-1,4-diol is an organic compound characterized by a butane backbone with a methylphenyl group attached to the first carbon and hydroxyl groups on the first and fourth carbons
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4’-Methylphenyl)-butane-1,4-diol can be synthesized through several methods. One common approach involves the reduction of 4’-methylpropiophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether to prevent moisture interference.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(4’-Methylphenyl)-butane-1,4-diol may involve catalytic hydrogenation of 4’-methylpropiophenone using a palladium or platinum catalyst under high pressure and temperature . This method ensures high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(4’-Methylphenyl)-butane-1,4-diol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: 4’-Methylphenylbutanone.
Reduction: 1-(4’-Methylphenyl)-butane.
Substitution: 1-(4’-Methylphenyl)-butane-1,4-dichloride.
Scientific Research Applications
1-(4’-Methylphenyl)-butane-1,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4’-Methylphenyl)-butane-1,4-diol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups allow for hydrogen bonding and interactions with enzymes, potentially inhibiting or activating certain biochemical pathways . The methylphenyl group contributes to the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems .
Comparison with Similar Compounds
1-(4-Methylphenyl)-ethanol: Shares the methylphenyl group but has a shorter carbon chain and only one hydroxyl group.
4-Methylpropiophenone: A precursor in the synthesis of 1-(4’-Methylphenyl)-butane-1,4-diol, lacking the hydroxyl groups.
1-(4-Methylphenyl)-1-propanol: Similar structure but with a different position of the hydroxyl group.
Uniqueness: 1-(4’-Methylphenyl)-butane-1,4-diol is unique due to its dual hydroxyl groups, which provide versatility in chemical reactions and potential for forming hydrogen bonds. This makes it a valuable intermediate in organic synthesis and a candidate for various applications in research and industry .
Properties
IUPAC Name |
1-(4-methylphenyl)butane-1,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-9-4-6-10(7-5-9)11(13)3-2-8-12/h4-7,11-13H,2-3,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJUDVBNMKQPED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCCO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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